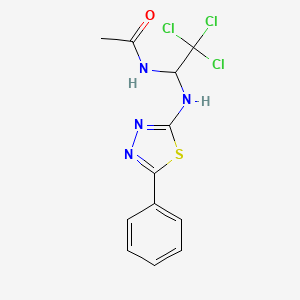

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWYFONHUACUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of N,N’-disubstituted hydrazinecarbothioamide with 2,2,2-trichloro-1-(2-(phenylcarbamothioyl)-hydrazine-1-carbothioamido)ethyl)benzamide. The reaction is typically carried out in the presence of iodine and triethylamine in a dimethylformamide (DMF) medium, resulting in the dehydrosulfurization of the starting material . This method yields the target compound with a high yield of 84%.

Chemical Reactions Analysis

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, triethylamine, and dimethylformamide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the dehydrosulfurization reaction mentioned earlier results in the formation of the target compound with high purity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrated that derivatives containing the thiadiazole moiety exhibited significant cytotoxic effects against various human cancer cell lines. For instance, one derivative was shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), leading to apoptosis in A431 cancer cells . The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound's derivatives also display notable antimicrobial properties. Research indicates that several 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungal strains. The introduction of specific substituents on the thiadiazole ring has been linked to enhanced antimicrobial efficacy . For example, chlorinated and fluorinated derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide to various biological targets. One study focused on dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The results indicated that this compound forms strong complexes with DHFR's active site, suggesting its potential as an inhibitor . The binding energy calculated during these studies supports its candidacy for further development as a therapeutic agent.

Potential Applications in Drug Discovery

The versatility of this compound positions it as a promising scaffold for drug discovery. Its structural features allow for modifications that can enhance its biological activity and selectivity. The ongoing exploration of its derivatives could lead to the development of new therapeutic agents targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By binding to the active site of DHFR, it inhibits the enzyme’s activity, thereby disrupting the synthesis of nucleotides and ultimately leading to the inhibition of cell growth . This mechanism is particularly relevant in the context of its potential antitumor and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiadiazole Acetamide Derivatives

Key Comparative Insights

Structural Influence on Pharmacokinetics

Challenges and Opportunities

- Toxicity : The trichloroethyl moiety may introduce hepatotoxicity risks, as seen in other polychlorinated compounds, necessitating structural optimization .

- Selectivity : Docking studies () suggest that introducing polar groups (e.g., nitro, piperazine) improves selectivity for kinase targets over the broader reactivity of the trichloroethyl group.

Biological Activity

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its efficacy against various biological targets.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of N-phenylhydrazinecarbothioamide with 2,4-dichloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide. The yield of the final product after recrystallization was reported at 84% . The structural confirmation was achieved using techniques such as NMR spectroscopy and X-ray diffraction analysis .

Dihydrofolate Reductase Inhibition

Molecular docking studies have indicated that this compound exhibits strong binding affinity to DHFR. The binding energy was calculated to be , suggesting a robust interaction with the enzyme's active site . The compound forms three significant hydrogen bonds with key amino acids within the active site: Asp 21, Ser 59, and Tyr 22.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiadiazole compounds exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effective inhibition rates against pathogens such as Xanthomonas oryzae and Fusarium graminearum, with some derivatives achieving inhibition rates exceeding 50% at concentrations of 100 µg/mL . Although specific data for this compound is limited in direct antimicrobial testing, its structural relatives suggest potential efficacy.

Case Study 1: Inhibition of Cancer Cell Lines

Research has indicated that thiadiazole derivatives possess significant antitumor properties. A series of substituted 1,3,4-thiadiazole compounds demonstrated IC50 values against breast cancer cell lines (MDA-MB-231) lower than that of standard treatments such as cisplatin. Notably, certain derivatives exhibited IC50 values as low as , indicating promising anticancer activity .

Case Study 2: Antiviral Properties

Thiadiazole derivatives have also been evaluated for their antiviral activities. Some compounds showed high efficacy against tobacco mosaic virus (TMV), with EC50 values around . These findings suggest that similar structures may confer antiviral properties to this compound .

Summary Table of Biological Activities

Q & A

Q. Basic Characterization

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1670 cm⁻¹, thiadiazole ring vibrations at 1542 cm⁻¹) .

- ¹H NMR : Confirms substituent environments (e.g., δ = 1.91 ppm for CH₃, δ = 7.52–7.94 ppm for aromatic protons) .

- Mass Spectrometry : FAB-MS shows [M+H]⁺ peak at m/z = 384 .

- X-Ray Diffraction : Resolves co-crystallization of acetamide (75%) and thioacetamide (25%) derivatives, with bond lengths (e.g., C(11)–O(1) = 1.25 Å, C(11)–S(2) = 1.63 Å) .

How can co-crystallization challenges be addressed during X-ray structural analysis?

Advanced Crystallography

Co-crystals of acetamide (4.1) and thioacetamide (4.1a) form due to partial substitution of O(1) with S(2) (75:25 occupancy). Strategies include:

- Constrained Refinement : Fixing bond lengths (C–O/S) and thermal parameters using SHELXL .

- Disorder Modeling : Handling methyl group disorder (65:35 occupancy) with isotropic constraints .

- Validation : Cross-checking with IR/NMR to confirm co-crystallization ratios .

What mechanisms explain the cyclization of intermediates into 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives?

Advanced Reaction Mechanism

Cyclization involves:

Intermediate Formation : Reaction of 2-aminothiadiazole derivatives with Lawesson’s reagent, forming non-cyclic intermediates (e.g., compound 7) .

Spontaneous Ring Closure : Driven by π-conjugation between thiadiazole and triazine rings, evidenced by N(3)–C(8) bond length (1.345 Å) .

Challenges : Low yields (e.g., <50%) due to competing side reactions; requires stoichiometric control .

How does X-ray data inform the compound’s molecular conformation and stability?

Q. Structural Insights

- Planar Configuration : Thiadiazole and phenyl rings exhibit π-conjugation (C(1)–C(7) bond = 1.467 Å) .

- Hydrogen Bonding : Chains along (100) axis stabilize the lattice via N–H⋯Cl and C–Cl⋯C interactions .

- Thermal Parameters : Isotropic displacement parameters (Uiso) validate refined co-crystallization models .

What computational tools are recommended for modeling interactions of this compound with biological targets?

Q. Advanced Modeling

- Docking : AutoDock Vina for ligand-receptor binding predictions, leveraging scoring function optimization .

- MD Simulations : UCSF Chimera for visualizing conformational dynamics and hydrogen-bond networks .

- Electron Density Maps : SHELXE for resolving crystallographic ambiguities in co-crystals .

How can conflicting spectroscopic and crystallographic data be resolved?

Q. Data Contradiction Analysis

- Case Study : Discrepancy between NMR (amide proton δ = 10.68 ppm) and X-ray (thioamide S occupancy).

- Resolution : Use mass spectrometry (FAB-MS) to confirm molecular weight and TLC to verify reaction progress .

- Validation : Cross-reference bond angles (e.g., N(1)–C(7)–C(1)–C(6) = 31.8°) with DFT calculations .

What role do halogen bonds play in the compound’s crystal packing?

Q. Advanced Crystal Engineering

- Halogen Bonding : C(10)–Cl(2)⋯C(2) interactions (3.2–3.5 Å) contribute to lattice stability .

- Impact : Enhances thermal stability (mp = 503–504 K) and influences solubility .

What methods ensure purity and identity validation during synthesis?

Q. Basic Quality Control

- Melting Point Analysis : Sharp mp ranges (e.g., 503–504 K) confirm purity .

- TLC Monitoring : Rf = 0.12 (chloroform:acetone) tracks reaction completion .

- Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C: 37.54% observed vs. 37.57% calculated) .

How can this compound be utilized in synthesizing novel heterocyclic systems?

Q. Advanced Applications

- Building Block : Reacts with Lawesson’s reagent to form 1,3,5-triazine derivatives via sulfur extrusion .

- Challenges : Low cyclization yields require optimized conditions (e.g., DMF, iodine, triethylamine) .

- Future Directions : Explore antiviral/antitumor activity by functionalizing the thiadiazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.